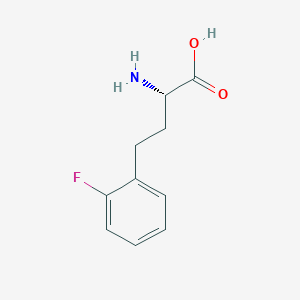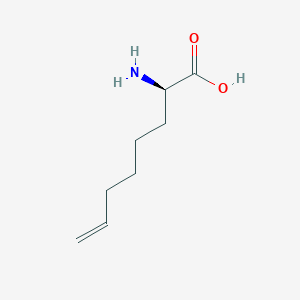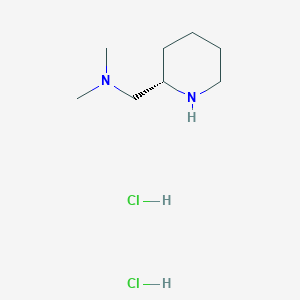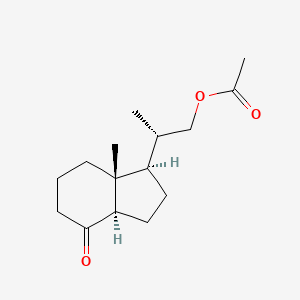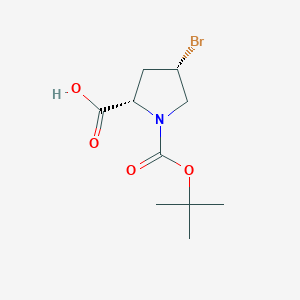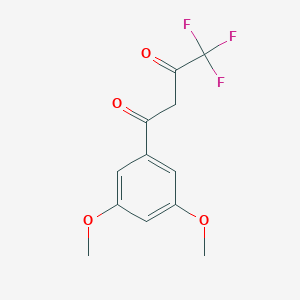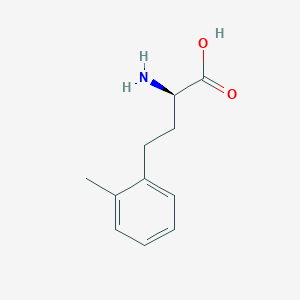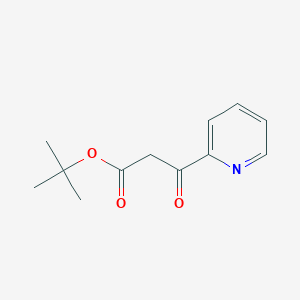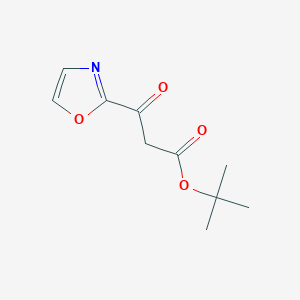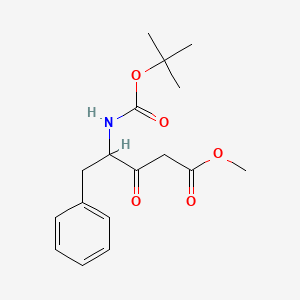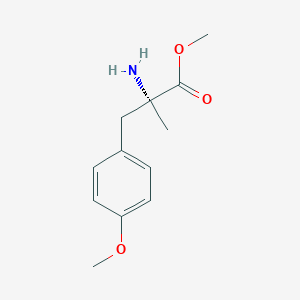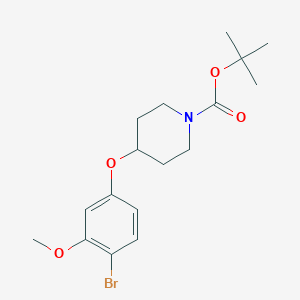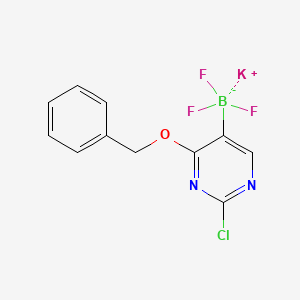
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound that has garnered attention in scientific research due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate typically involves the reaction of 4-benzyloxy-2-chloropyrimidine with a trifluoroborating agent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base such as sodium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include biaryls, heteroaryls, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility in cross-coupling reactions makes it a valuable tool for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands. Its ability to form stable bonds with various functional groups makes it useful in the design of new drugs and therapeutic agents.
Medicine: The compound's applications in medicinal chemistry include the development of new drug candidates. Its reactivity and stability allow for the synthesis of compounds with potential therapeutic effects, such as anticancer or antiviral agents.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its role in cross-coupling reactions is crucial for the efficient synthesis of complex molecules on an industrial scale.
作用機序
The mechanism by which Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are typically the carbon-carbon and carbon-heteroatom bonds being formed during the reaction.
類似化合物との比較
Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is similar to other boronic acid derivatives used in cross-coupling reactions, such as Potassium (4-methoxy-2-chloropyrimidin-5-yl)trifluoroborate and Potassium (2-chloropyrimidin-5-yl)trifluoroborate.
Uniqueness: What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing specific types of biaryls and heteroaryls that may not be easily accessible with other boronic acid derivatives.
特性
IUPAC Name |
potassium;(2-chloro-4-phenylmethoxypyrimidin-5-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BClF3N2O.K/c13-11-17-6-9(12(14,15)16)10(18-11)19-7-8-4-2-1-3-5-8;/h1-6H,7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWPXSCWCUKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BClF3KN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
